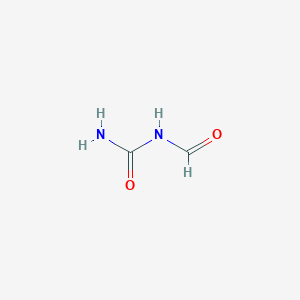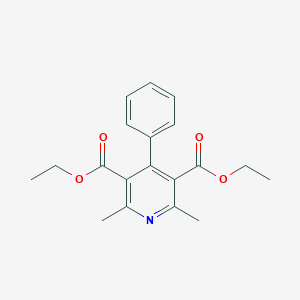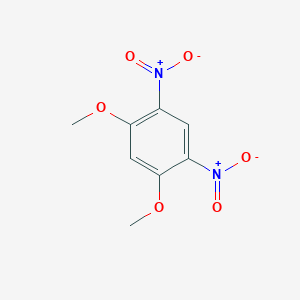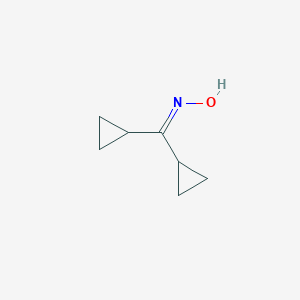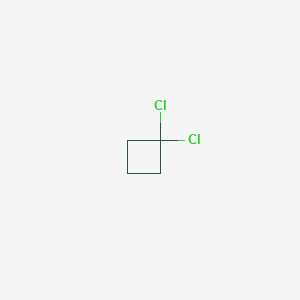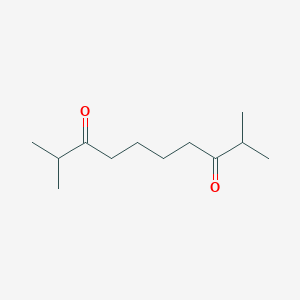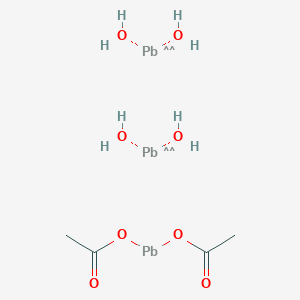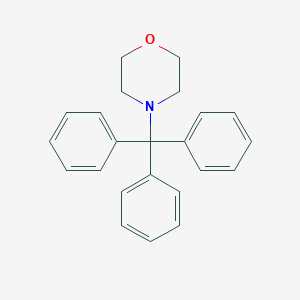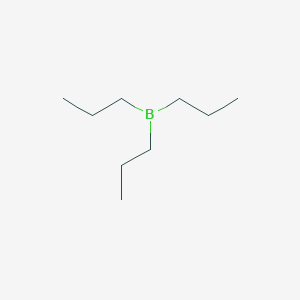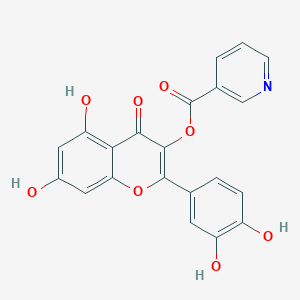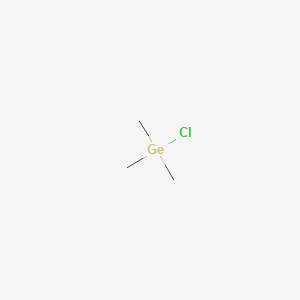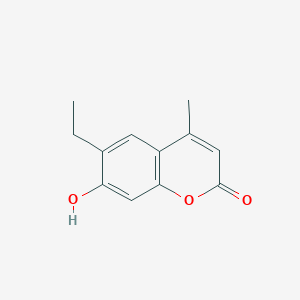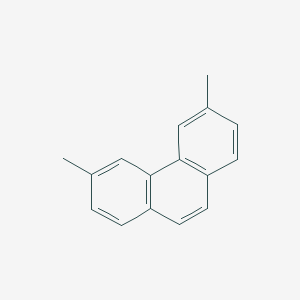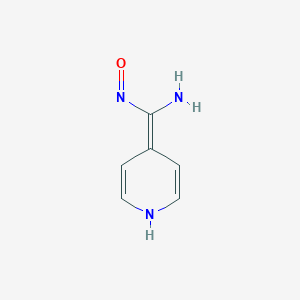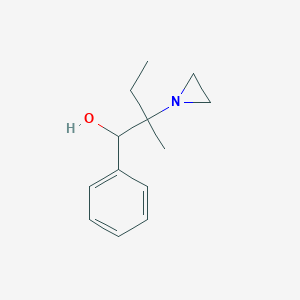
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol, also known as AMBP, is a synthetic compound that has been studied for its potential applications in cancer treatment. This compound belongs to a class of chemicals called aziridines, which are known to have anticancer properties. In
Mechanism Of Action
The mechanism of action of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to DNA damage and cell death. 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules.
Biochemical And Physiological Effects
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have cytotoxic effects on cancer cells, but it also has some toxic effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, but it can also cause DNA damage and oxidative stress in normal cells. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to inhibit the growth of blood vessels, which can lead to the death of cancer cells by depriving them of nutrients and oxygen.
Advantages And Limitations For Lab Experiments
One advantage of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is its potential to enhance the effectiveness of other anticancer drugs, which can lead to more effective cancer treatment. Another advantage is its potential application in photodynamic therapy, which is a promising new approach to cancer treatment. However, there are also some limitations to using 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol in lab experiments. For example, it is a highly reactive compound that can cause DNA damage and oxidative stress in normal cells, which can limit its therapeutic potential. In addition, its toxicity to normal cells can make it difficult to use in vivo.
Future Directions
There are several future directions for research on 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol. One direction is to explore its potential applications in combination with other anticancer drugs, such as cisplatin and doxorubicin. Another direction is to investigate its potential application in photodynamic therapy, and to develop new photosensitizers that can enhance its effectiveness. In addition, future research could focus on improving the selectivity of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol for cancer cells, and reducing its toxicity to normal cells. Finally, research could focus on developing new synthetic methods for 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol that are more efficient and cost-effective.
Synthesis Methods
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the reaction of 1-phenyl-2-butanone with sodium hydride and methyl iodide to form 2-methyl-1-phenylbutan-1-ol. The resulting alcohol is then treated with tosyl chloride and triethylamine to form the tosylate intermediate. The tosylate is then reacted with sodium azide to form the azide intermediate, which is subsequently treated with triphenylphosphine and diethyl azodicarboxylate to form 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol.
Scientific Research Applications
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been found to enhance the effectiveness of other anticancer drugs, such as cisplatin and doxorubicin. Furthermore, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have potential applications in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
properties
CAS RN |
1135-63-3 |
|---|---|
Product Name |
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-13(2,14-9-10-14)12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 |
InChI Key |
XLWZBTOYPSSQQV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
Canonical SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
Other CAS RN |
1135-63-3 |
synonyms |
2-aziridin-1-yl-2-methyl-1-phenyl-butan-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



